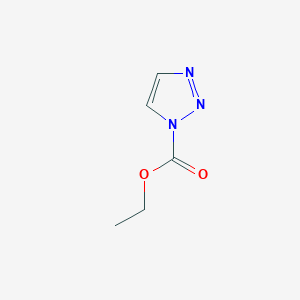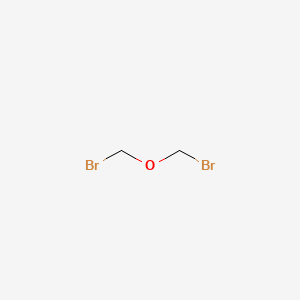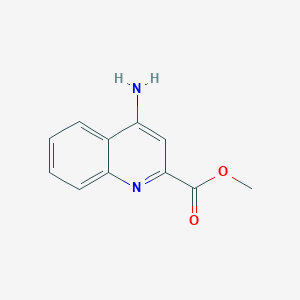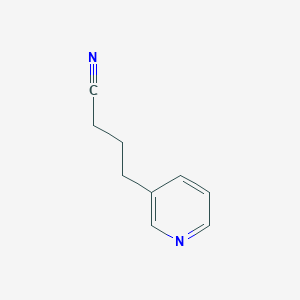
3-Pyridinebutanenitrile
概要
説明
3-Pyridinebutanenitrile, also known as 3-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2 . It is a derivative of pyridine, which is an aromatic heterocycle . Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene .
Molecular Structure Analysis
The molecular structure of 3-Pyridinebutanenitrile is similar to that of pyridine . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyridinebutanenitrile are not available, there are general principles that apply to reactions involving pyridines . For example, atmospheric pressure cold plasmas in humid air are extensively utilized in diverse fields, and their chemical reaction mechanisms have attracted significant scholarly interest .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance are the characteristics that distinguish it from another substance . These include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Pyridinebutanenitrile are not available in the sources I found.
科学的研究の応用
Synthesis of Neurological Disorder Therapeutics
- 4-Aminobutanenitrile, a derivative of 3-Pyridinebutanenitrile, is significant in synthesizing treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease (Capon, Avery, Purdey, & Abell, 2020).
Extraction in Food and Pharmaceutical Industries
- Pyridine-3-carboxylic acid, related to 3-Pyridinebutanenitrile, is used extensively in the food, pharmaceutical, and biochemical industries. Its production can be enhanced through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Water Purification Techniques
- Research on pyridine degradation in drinking water using dielectric barrier discharge (DBD) systems demonstrates the potential for treating nitrogen heterocyclic compounds, which can include derivatives of 3-Pyridinebutanenitrile (Li, Yi, Yi, Zhou, & Wang, 2017).
Development of Magnetic Materials
- Compounds like Ln(Phtfac)(3)(NITpPy), which incorporate pyridine structures, are studied for their potential in creating magnetic materials and single-molecule magnets (Mei, Liu, Wang, Yang, Li, & Liao, 2012).
Acidity Determination in Ionic Liquids
- Pyridine, including its derivatives, is used as an IR spectroscopic probe to determine the acidity of ionic liquids, which is crucial in various chemical processes (Yuan, 2004).
Investigation of DNA Binding Properties
- Zinc(II) complexes with 3-pyridine aldoxime have been synthesized to explore their DNA binding properties, which could have implications in biomedical research (Konidaris, Papi, Katsoulakou, Raptopoulou, Kyriakidis, & Manessi-Zoupa, 2010).
Chemical Catalysis
- Ruthenium-catalyzed reactions involving amino alcohols and dienes, which may include pyridine derivatives, are essential in chemical synthesis and industrial applications (Chen, Tsutsumi, Montgomery, Volchkov, & Krische, 2015).
Synthesis of Fluorescent Probes
- β-lactam carbenes with pyridyl isonitriles can create fluorescent probes for mercury ions, a process that may involve 3-Pyridinebutanenitrile derivatives (Shao, Pang, Yan, Shi, & Cheng, 2011).
Material Sciences and Nanotechnology
- Research on carbon nitride nanothread crystals derived from pyridine suggests applications in nanomaterials and potentially electronic devices (Li, Wang, Duan, Baldini, Huang, Chen, Juhl, Koeplinger, Crespi, Schmidt-Rohr, Hoffmann, Alem, Guthrie, & Zhang, 2018).
Optoelectronics
- Pyridine derivatives are used to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), indicating their significance in advanced display technologies (Li, Li, Liu, & Jin, 2016).
将来の方向性
While specific future directions for 3-Pyridinebutanenitrile are not available, there are general trends in the field of pyridine derivatives. For example, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
特性
IUPAC Name |
4-pyridin-3-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISTRILDWVIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543791 | |
| Record name | 4-(Pyridin-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinebutanenitrile | |
CAS RN |
27678-09-7 | |
| Record name | 4-(Pyridin-3-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

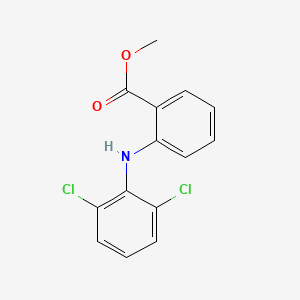
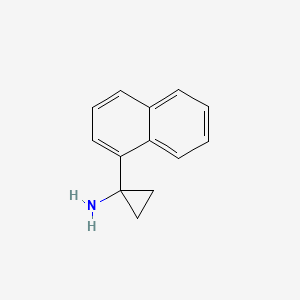
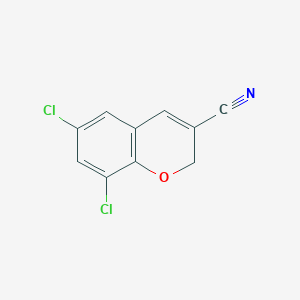
![2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide](/img/structure/B1626535.png)
![3-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1626540.png)
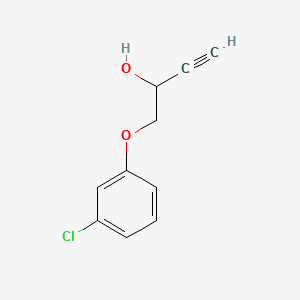
![2-Nitrothieno[2,3-b]pyridin-3-amine](/img/structure/B1626543.png)
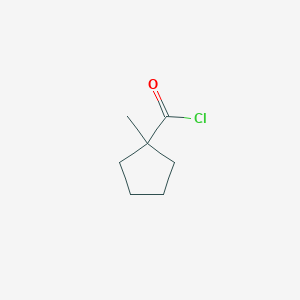
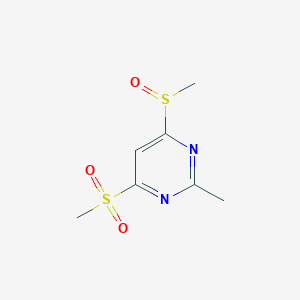
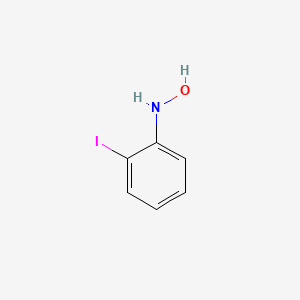
![2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B1626550.png)
